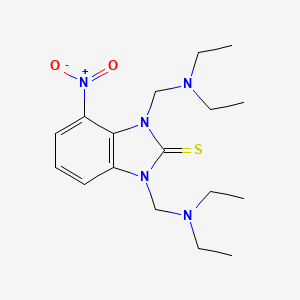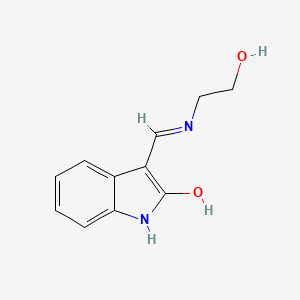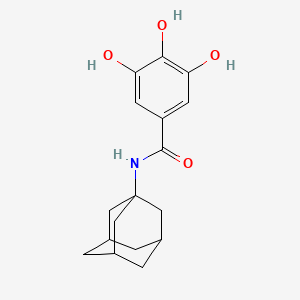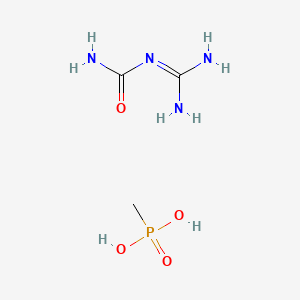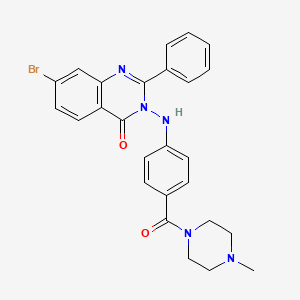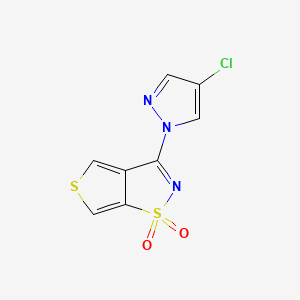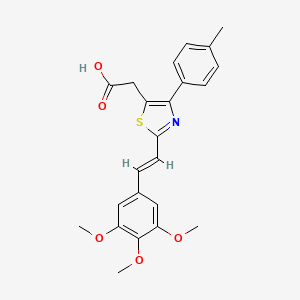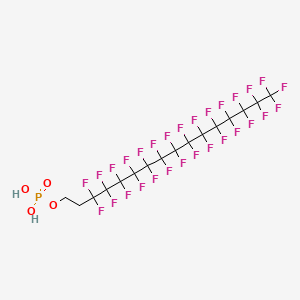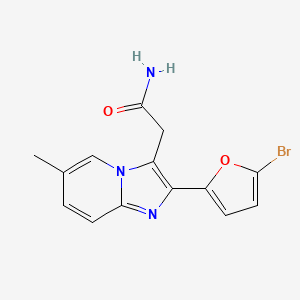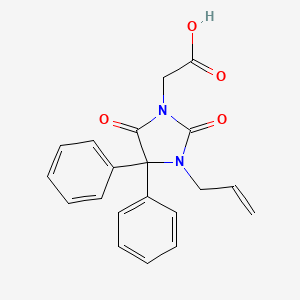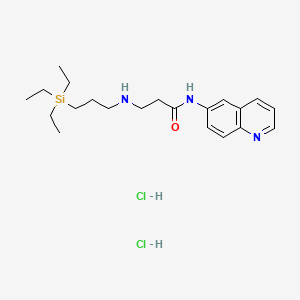
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific interactions and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce new substituents to the propanamide structure.
科学的研究の応用
Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: For studying enzyme interactions and cellular processes.
Medicine: In the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of various chemical products.
作用機序
The mechanism of action of Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives and propanamide analogs. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets Propanamide, N-6-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride apart is its unique combination of the quinoline and propanamide moieties, along with the triethylsilyl group. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
121221-05-4 |
|---|---|
分子式 |
C21H35Cl2N3OSi |
分子量 |
444.5 g/mol |
IUPAC名 |
N-quinolin-6-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride |
InChI |
InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)16-8-13-22-15-12-21(25)24-19-10-11-20-18(17-19)9-7-14-23-20;;/h7,9-11,14,17,22H,4-6,8,12-13,15-16H2,1-3H3,(H,24,25);2*1H |
InChIキー |
OCRJDPKQPVNSST-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC2=C(C=C1)N=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



